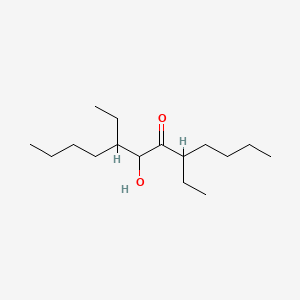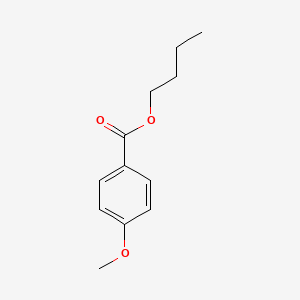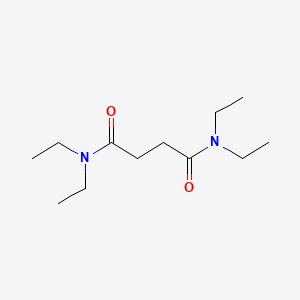
5,8-Diethyl-7-hydroxydodecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diethyl-7-hydroxydodecan-6-one is a chemical compound with the molecular formula C16H32O2. It is known for its role as an intermediate in various chemical processes, particularly in the synthesis of oximes. The compound is characterized by its yellow color and is typically stored under inert atmosphere conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,8-Diethyl-7-hydroxydodecan-6-one can be synthesized from methyl 2-ethylhexanoate through a series of chemical reactions. The process involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained. The production process ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,8-Diethyl-7-hydroxydodecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,8-Diethyl-7-hydroxydodecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of oximes and other organic compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the extraction of metals such as indium and gallium from zinc refinery residues
Mechanism of Action
The mechanism of action of 5,8-Diethyl-7-hydroxydodecan-6-one involves its ability to form complexes with metal ions. This property is particularly useful in solvent extraction processes where the compound acts as a cationic extractant. The formation of stable neutral complexes with metal cations facilitates their separation and recovery from aqueous solutions .
Comparison with Similar Compounds
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
- 5,8-Diethyl-7-hydroxydodecan-6-oxime
- 5,8-Diethyl-7-hydroxydodecane-6-one oxime
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in industrial applications such as metal extraction .
Properties
CAS No. |
31814-59-2 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
5,8-diethyl-7-hydroxydodecan-6-one |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-13(7-3)15(17)16(18)14(8-4)12-10-6-2/h13-15,17H,5-12H2,1-4H3 |
InChI Key |
RCEAKQYSPGVKEX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
Canonical SMILES |
CCCCC(CC)C(C(=O)C(CC)CCCC)O |
Key on ui other cas no. |
31814-59-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1619381.png)






